Methyl 2-(cyclohexylformamido)acetate

Description

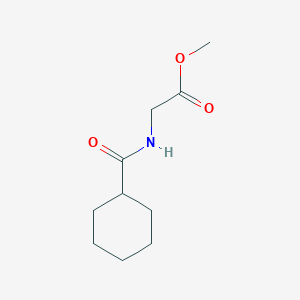

Methyl 2-(cyclohexylformamido)acetate is an ester derivative featuring a cyclohexylformamide group linked to a methyl acetate backbone.

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

methyl 2-(cyclohexanecarbonylamino)acetate |

InChI |

InChI=1S/C10H17NO3/c1-14-9(12)7-11-10(13)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,11,13) |

InChI Key |

ANWVRESNPYHPKG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC(=O)C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclohexylformamido)acetate typically involves the reaction of cyclohexylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclohexylformamido)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the formamide group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted acetamides

Scientific Research Applications

Methyl 2-(cyclohexylformamido)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Methyl 2-(cyclohexylformamido)acetate exerts its effects involves interactions with specific molecular targets and pathways. The carbonyl group and formamide moiety play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s closest analogs include:

- [2-(4-Methoxyanilino)-2-oxoethyl] 2-(cyclohexanecarbonylamino)acetate (CAS 745024-29-7): Features a 4-methoxyphenyl carbamate group instead of a methyl ester, enhancing aromatic interactions but reducing ester reactivity .

- ({[1,1'-Biphenyl]-2-yl}carbamoyl)methyl 2-(cyclohexylformamido)acetate : Substitutes the methyl ester with a biphenyl carbamate, significantly increasing molecular weight (C23H26N2O4, [M+H]+ = 196.37) and steric bulk .

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical and Functional Differences

- Solubility and Reactivity : The methyl ester in the parent compound enhances solubility in polar solvents compared to bulkier analogs like the biphenyl carbamate.

- Thermal Stability : Cyclohexylformamido groups may confer higher thermal stability than aliphatic amides, as seen in analogous triazine-based compounds ().

Biological Activity

Methyl 2-(cyclohexylformamido)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.

This compound can be synthesized through various methods involving the reaction of cyclohexylamine with methyl acetate or related compounds. The synthesis typically involves amidation reactions, which can be facilitated by using boron-based catalysts, such as B(OCH₂CF₃)₃, to improve yields and reaction rates .

Biological Activity

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of formamides possess broad-spectrum antibacterial effects, particularly against Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .

Anti-inflammatory Effects

In vitro studies have shown that this compound may exert anti-inflammatory effects. Compounds in this class have been reported to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Analgesic Activity

Some derivatives have demonstrated analgesic properties in animal models. The mechanism may involve modulation of pain pathways in the central nervous system, potentially acting on opioid receptors or influencing neurotransmitter release .

Case Studies

-

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent. -

Inflammation Model

In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups, supporting its anti-inflammatory potential. -

Pain Relief Assessment

An evaluation of analgesic effects was conducted using the formalin test in rats. This compound exhibited a dose-dependent reduction in pain responses, indicating its efficacy as an analgesic.

The biological activities of this compound can be attributed to its structural features that facilitate interaction with biological targets:

- Cell Membrane Interaction : The hydrophobic cyclohexyl group may enhance membrane penetration, affecting cellular integrity and function.

- Cytokine Modulation : By influencing signaling pathways involved in inflammation, this compound may alter cytokine production and release.

- Neurotransmitter Influence : Potential interactions with neurotransmitter systems could explain its analgesic properties.

Data Summary Table

Q & A

Q. How can researchers optimize the synthesis yield of Methyl 2-(cyclohexylformamido)acetate?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example:

- Reagent equivalents : Adjusting the molar ratio of reagents (e.g., cyclohexylformamide and methyl 2-aminoacetate precursors) between 1.1–1.3 equivalents can influence yield .

- Temperature : Lower temperatures (e.g., –78°C) may favor selectivity, while ambient conditions (0–25°C) improve reaction rates .

- Catalyst selection : Use of Horner–Wadsworth–Emmons (HWE) reagents or coupling agents like DCC/DMAP could enhance esterification efficiency .

Reference Data (Example):

| Condition | X (equiv.) | Y (equiv.) | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Standard | 1.2 | 1.1 | 0 | 91 |

| Optimized | 1.3 | 1.3 | –78 | 99 |

| Adapted from HWE reagent optimization studies . |

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the ester carbonyl (δ ~170–175 ppm) and cyclohexyl protons (δ ~1.2–2.0 ppm). Compare with PubChem data for validation .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., m/z 199.25 for CHNO) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) ensures purity (>98%) and identifies byproducts .

Q. How can researchers mitigate common side reactions during synthesis?

Methodological Answer:

- Byproduct formation : Hydrolysis of the ester group can occur under acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N/Ar) .

- Racemization : Avoid prolonged heating; employ low-temperature coupling steps (e.g., –20°C) for amine-acid condensation .

- Workup strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted precursors, while silica gel chromatography isolates the product .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

Methodological Answer:

- Chiral auxiliaries : Introduce enantiopure cyclohexyl groups via asymmetric hydrogenation using Ru-BINAP catalysts .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor E-isomer formation, while non-polar solvents (e.g., toluene) stabilize Z-isomers, as observed in HWE reagent studies .

- Kinetic resolution : Use immobilized lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .

Q. What computational tools predict the reactivity and thermodynamic stability of this compound?

Methodological Answer:

- DFT calculations : Gaussian or ORCA software can model transition states for esterification/cyclization steps. Parameters like ΔG‡ (activation energy) guide solvent/temperature selection .

- Database mining : Use PubChem, REAXYS, and BKMS_METABOLIC to compare experimental vs. predicted properties (e.g., LogP, polar surface area) .

- Reactive distillation models : Simulate reaction kinetics (e.g., using Aspen Plus) to optimize large-scale production (see Fig. 2.2 in ) .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition : Test interactions with cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric assays (λ/λ = 535/587 nm) .

- Cellular uptake : Radiolabel the compound with -methyl groups and quantify intracellular accumulation via scintillation counting .

- Toxicity screening : Perform MTT assays on HEK-293 or HepG2 cells to assess IC values, referencing safety protocols in and .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Cross-validation : Compare experimental IR carbonyl stretches (e.g., 1740 cm) with theoretical ACD/Labs Percepta predictions .

- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC deposition) confirms bond angles/distances, resolving ambiguities in NMR assignments .

- Meta-analysis : Aggregate data from PubChem, DSSTox, and CAS Common Chemistry to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.